4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
Description
4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a 4-methyl group and an aminoethyl chain linked to a nitro-trifluoromethylphenyl group. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c1-11-2-4-12(5-3-11)16(24)22-9-8-21-15-7-6-13(23(25)26)10-14(15)17(18,19)20/h2-7,10,21H,8-9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLPCGPRUJPZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multiple steps:
Nitration: The initial step involves the nitration of 2-(trifluoromethyl)aniline to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric and sulfuric acids.
Amidation: The nitrated product is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Alkylation: The final step involves the alkylation of the amide with 2-bromoethylamine to introduce the aminoethyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amidation steps, ensuring higher yields and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
Reduction: 4-methyl-N-(2-{[4-amino-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: 4-methylbenzoic acid and 2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethylamine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds, making it a valuable feature for drug design.
Medicine
In medicine, compounds similar to 4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2-{[4-amino-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide: A reduced form with an amino group instead of a nitro group.
4-methyl-N-(2-{[4-nitro-2-(methyl)phenyl]amino}ethyl)benzamide: A similar compound with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the nitro and trifluoromethyl groups in 4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide makes it unique. These groups confer distinct electronic and steric properties, enhancing its reactivity and potential biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
